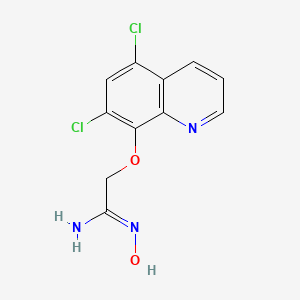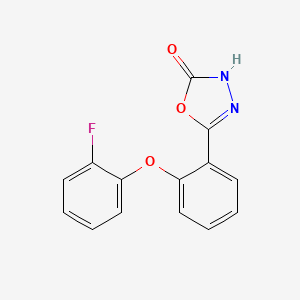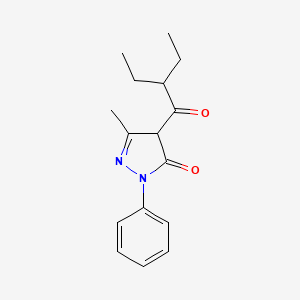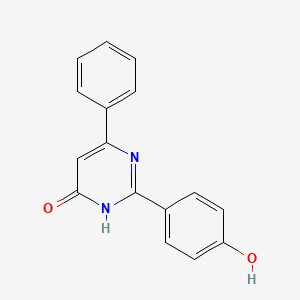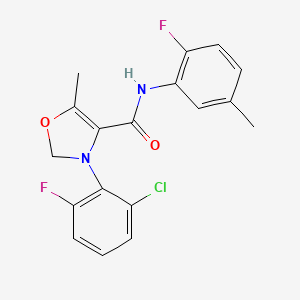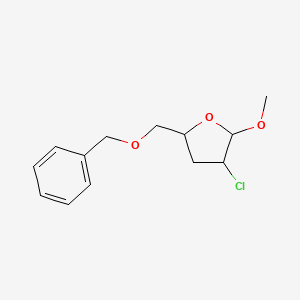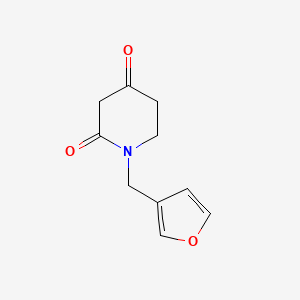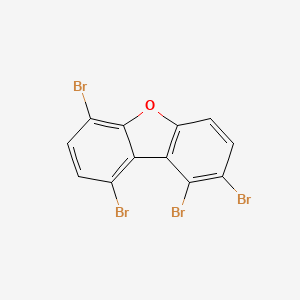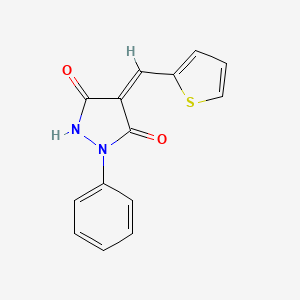
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is a heterocyclic compound that features a pyrazolidine-3,5-dione core with a phenyl group and a thiophen-2-ylmethylene substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione typically involves the condensation of a pyrazolidine-3,5-dione derivative with a thiophen-2-ylmethylene precursor. One common method is the reaction of 1-phenylpyrazolidine-3,5-dione with thiophen-2-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrazolidine-3,5-dione core.
Substitution: Halogenated derivatives of the phenyl and thiophene rings.
Applications De Recherche Scientifique
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of optoelectronic materials, such as organic photovoltaics and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3,5-pyrazolidinedione:
4-(Thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one: Shares the thiophen-2-ylmethylene group but has a different core structure, leading to different chemical and biological properties
Uniqueness
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is unique due to the combination of its pyrazolidine-3,5-dione core and the thiophen-2-ylmethylene substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C14H10N2O2S |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
(4Z)-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-19-11)14(18)16(15-13)10-5-2-1-3-6-10/h1-9H,(H,15,17)/b12-9- |
Clé InChI |
VYMOXHRGVXEVOZ-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



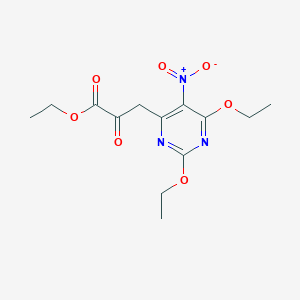
![2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12904633.png)
